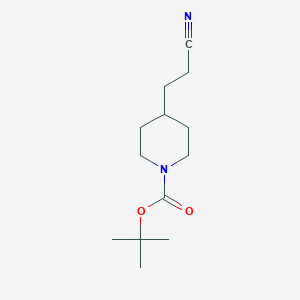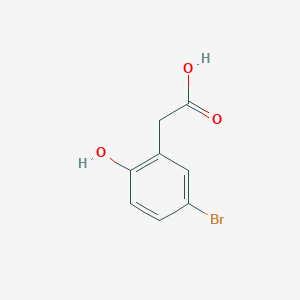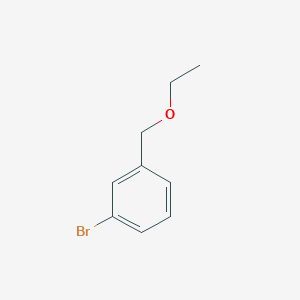
N1-Cyclopentylbenzene-1,2-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N1-Cyclopentylbenzene-1,2-diamine is a compound that can be inferred to have a cyclopentyl group attached to a benzene ring which is further substituted with two amine groups at the 1 and 2 positions. While the provided papers do not directly discuss N1-Cyclopentylbenzene-1,2-diamine, they do provide insights into the synthesis, structure, and properties of related diamine compounds, which can be used to infer potential characteristics of N1-Cyclopentylbenzene-1,2-diamine.
Synthesis Analysis
The synthesis of diamine compounds is a topic of interest due to their applications in various fields. For instance, the oxidative cyclization of N-acetyltryptamine using iodobenzene diacetate (PIDA) leads to the formation of a hexahydropyrrolo[2,3-b]indol derivative, which can be further derivatized to synthesize natural products . Another approach involves the nitrogen-directed diazidation of alkenes, cyclopropanes, and cyclobutanes using copper thiophene-2-carboxylate as a catalyst, leading to orthogonally protected diamines . Additionally, N,N'-dialkylated derivatives of cyclohexane-1,2-diamines have been synthesized and used as asymmetric ligands and organocatalysts . These methods highlight the versatility in synthesizing diamine compounds, which could be applicable to the synthesis of N1-Cyclopentylbenzene-1,2-diamine.
Molecular Structure Analysis
The molecular structure of diamine compounds can be quite complex. For example, the crystal structure of a 1:1 complex formed between N,N,N',N'-tetramethyl-P-phenylenediamine and 1,2,4,5-tetracyanobenzene shows no usual π-π interaction but indicates n-π interaction between the nitrogen atoms of the donor and the cyano groups of the acceptor . The importance of C–H∙∙∙N, C–H∙∙∙π, and π∙∙∙π interactions in the crystal packing of isomeric N1,N4-bis((pyridine-n-yl)methylene)-cyclohexane-1,4-diamines has also been demonstrated . These studies suggest that similar interactions could be expected in the crystal structure of N1-Cyclopentylbenzene-1,2-diamine.
Chemical Reactions Analysis
Diamines participate in various chemical reactions due to their two amine functionalities. The synthesis of Schiff bases from diamines, as seen in the preparation of N,N'-bis[(3,4-dichlorophenyl)methylidene]cyclohexane-1,4-diamine and its metal complexes, is one such reaction . These Schiff bases can further react to form metal complexes with different properties. The reactivity of diamines can be influenced by the nature of substituents on the benzene ring or the cyclohexane moiety, which would also be relevant for N1-Cyclopentylbenzene-1,2-diamine.
Physical and Chemical Properties Analysis
The physical and chemical properties of diamines can vary widely. For instance, the electrochemical properties of metal complexes derived from diamines are dependent on reversible, irreversible, and quasi-reversible redox waves . The thermal and electrochemical studies of such complexes provide insights into their stability and reactivity . The crystal packing and intermolecular interactions, as discussed in the context of isomeric diamines, also influence the physical properties of these compounds . These aspects would be important to consider when analyzing the properties of N1-Cyclopentylbenzene-1,2-diamine.
Aplicaciones Científicas De Investigación
Application in Chemical Synthesis
- Field : Chemical Synthesis
- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine is a chemical compound used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, and Analytical studies .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .
Application in the Synthesis of N-Arylbenzene-1,2-diamines
- Field : Organic Chemistry
- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the solvent-controllable photoreaction of 4-methoxyazobenzenes to afford N-arylbenzene-1,2-diamines .
- Methods of Application : The irradiation of 4-methoxyazobenzenes in DMF containing 0.5 M hydrochloric acid provided N2-aryl-4-methoxybenzene-1,2-diamines as the major product .
- Results or Outcomes : The study demonstrated a method for the selective synthesis of N-arylbenzene-1,2-diamines .
Application in Asymmetric Catalysis
- Field : Organic Chemistry
- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the synthesis of N′-monofunctionalised TsDPEN derivatives, which have applications in asymmetric catalysis .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .
Application in the Synthesis of Benzimidazole Derivatives
- Field : Organic Chemistry
- Summary of Application : N1-Cyclopentylbenzene-1,2-diamine can be used in the synthesis of benzimidazole derivatives .
- Methods of Application : The specific methods of application or experimental procedures would depend on the particular research being conducted. Unfortunately, the specific details are not available in the sources I found .
Safety And Hazards
The safety information for N1-Cyclopentylbenzene-1,2-diamine includes several hazard statements such as H302, H312, H315, H318, H332, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P310, P312, P330, P332+P313, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Given the prevalence of the 1,2-diamine structures, it seems likely that they will find extensive application in the construction of natural products and drug molecules in the near future . The synthesis of 1,2-diamines, such as N1-Cyclopentylbenzene-1,2-diamine, is an appealing yet challenging approach due to the inhibitory effect of the diamine products to transition metal catalysts and the difficulty in controlling reaction diastereoselectivity and regioselectivity .
Relevant Papers The papers that were analyzed for this response include “Practical and stereoselective electrocatalytic 1,2-diamination of alkenes” published in Nature Communications and “Metal-catalysed 1,2-diamination reactions” published in Nature Chemistry .
Propiedades
IUPAC Name |
2-N-cyclopentylbenzene-1,2-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2/c12-10-7-3-4-8-11(10)13-9-5-1-2-6-9/h3-4,7-9,13H,1-2,5-6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWKHLNTXRMLLEJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC2=CC=CC=C2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N1-Cyclopentylbenzene-1,2-diamine | |
CAS RN |
600725-69-7 |
Source


|
| Record name | 1-N-cyclopentylbenzene-1.2-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-Methoxy-4,5-dihydro-1H-benzo[b][1,4]diazepin-2(3H)-one](/img/structure/B1289110.png)










